(1-Ethoxycyclopropoxy)trimethylsilane
Overview
Description
(1-Ethoxycyclopropoxy)trimethylsilane: is an organosilicon compound with the molecular formula C8H18O2Si and a molecular weight of 174.31 g/mol . It is a clear, colorless liquid with a boiling point of 50-53°C at 22 mmHg . This compound is known for its use in organic synthesis, particularly in the preparation of cyclopropyl derivatives.
Mechanism of Action
Target of Action
It is believed to function as a catalyst in the synthesis of organic compounds and polymers .
Mode of Action
(1-Ethoxycyclopropoxy)trimethylsilane is thought to interact with its targets by forming complexes with the reactants in the synthesis of organic compounds and polymers . This interaction facilitates the chemical reactions, leading to the formation of the desired products.
Biochemical Pathways
It is used in various reactions, including the cyclization of optically pure β-halo esters, which results in cyclopropanone acetals that are enantiomerically pure at c-2 and a 1:1 diastereomeric mixture at c-1 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of chemical reactions in the synthesis of organic compounds and polymers . It aids in the formation of complexes with reactants, thereby promoting the desired chemical transformations .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of N-(1’-alkoxy)cyclopropyl-2-haloanilines
Molecular Mechanism
It is believed to function as a catalyst in the synthesis of organic compounds and polymers by forming complexes with the reactants . These complexes facilitate the reaction process by providing an optimal environment for reactant interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethoxycyclopropoxy)trimethylsilane can be synthesized through the reduction of ethyl 3-chloropropionate with sodium-potassium alloy in the presence of chlorotrimethylsilane in ether . Another method involves the cyclopropanation of alkyl silyl ketene acetals with the Furukawa reagent (diiodomethane/diethylzinc) . A recent modification using ultrasound irradiation has been found to be more convenient and widely applicable .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasound irradiation in industrial settings can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxycyclopropoxy)trimethylsilane undergoes various chemical reactions, including:
Cyclization: Cyclization of optically pure β-halo esters to give cyclopropanone acetals.
Hydrolysis: Reacts slowly with moisture/water.
Formation of Homoenolate Radical Species: In the presence of a catalytic amount of silver nitrate.
Common Reagents and Conditions:
Cyclopropanation: Diiodomethane/diethylzinc.
Reduction: Sodium-potassium alloy and chlorotrimethylsilane in ether.
Hydrolysis: Water or moisture.
Major Products Formed:
Cyclopropanone Acetals: Enantiomerically pure at C-2 and a 1:1 diastereomeric mixture at C-1.
Homoenolate Radical Species: Formed with a catalytic amount of silver nitrate.
Scientific Research Applications
(1-Ethoxycyclopropoxy)trimethylsilane is widely used in scientific research, including:
Organic Synthesis: Used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines.
Cyclopropylamine Formation: Used in the synthesis of cyclopropylamines, which are important intermediates in medicinal chemistry.
Preparation of γ-Hydroxy Esters and Cyclopentenones: Utilized in the synthesis of these compounds, which have applications in pharmaceuticals and materials science.
Crosslinking Agent: Used as a crosslinking agent in the production of silicon rubber and resins.
Comparison with Similar Compounds
- Cyclopropanone Ethyl Trimethylsilyl Acetal
- Methoxytrimethylsilane
- Chlorotrimethylsilane
- Triethylsilane
Comparison: (1-Ethoxycyclopropoxy)trimethylsilane is unique due to its ability to form cyclopropyl derivatives and its use in the preparation of cyclopropanone acetals . Compared to similar compounds like methoxytrimethylsilane and chlorotrimethylsilane, it offers distinct advantages in specific synthetic applications, particularly in the formation of enantiomerically pure cyclopropanone acetals .
Properties
IUPAC Name |
(1-ethoxycyclopropyl)oxy-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMRNKDONDVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370446 | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27374-25-0 | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.